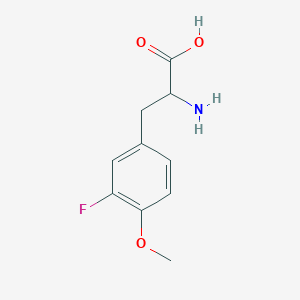
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
One significant application of compounds related to 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid is in the functional modification of polymers. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various aliphatic and aromatic amines to form amine-treated polymers. These modifications aim to enhance the polymers' thermal stability and introduce antimicrobial properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Biomedical Applications
In the realm of biomedical research, novel Schiff bases synthesized using derivatives of 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid have shown promising antimicrobial activity. Such compounds were created through a multi-step reaction involving the Gewald synthesis technique, leading to Schiff bases that exhibited excellent activity against various bacterial and fungal strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Puthran et al., 2019).
Novel Material Properties
The study of non-hydrogen bond type C⋯π interactions in compounds similar to 2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid reveals unique material properties. These interactions, identified in ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate, are attributed to electrostatic interactions and highlight the scarcity of such phenomena in existing materials. This discovery opens new avenues for the design of materials with tailored properties (Zhang et al., 2012).
Propriétés
IUPAC Name |
2-amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXBIYTDJAZSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

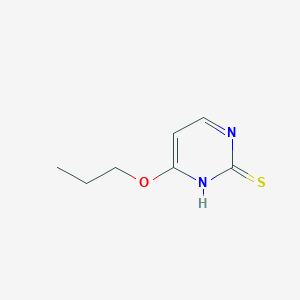
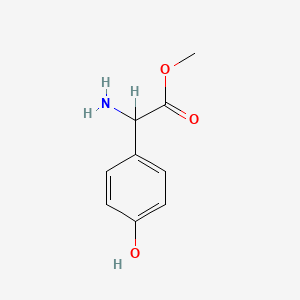
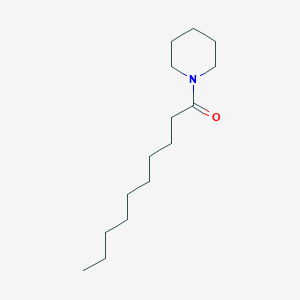

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

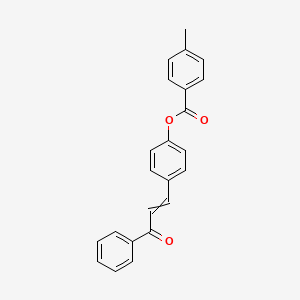

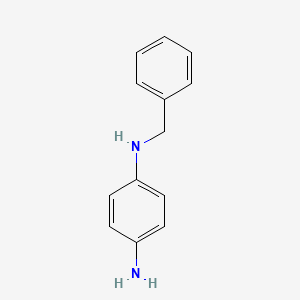
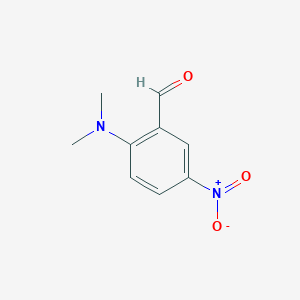
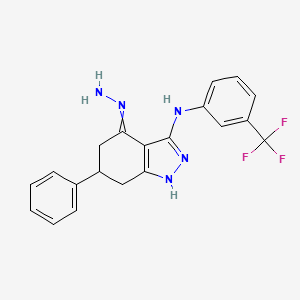
![Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-](/img/structure/B1308457.png)
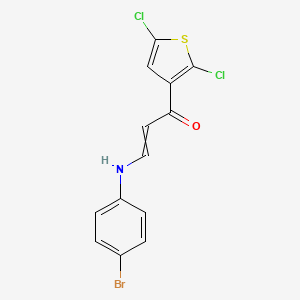
![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)